![molecular formula C10H19NO5 B13189849 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13189849.png)
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of BOC-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid undergoes several types of reactions, including:
Substitution: The compound can participate in substitution reactions where the BOC-protected amine is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for deprotection.
Substitution: Various nucleophiles can be used to replace the BOC-protected amine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and substituted derivatives depending on the nucleophile used in substitution reactions .
Aplicaciones Científicas De Investigación
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid primarily involves the protection and deprotection of amines. The BOC group is added to amines under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the free amine .
Comparación Con Compuestos Similares
Similar Compounds
2-({[(Tert-butoxy)carbonyl]amino}tetra-decanoic acid): Another BOC-protected amino acid used in organic synthesis.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: A BOC-protected cyclopropane derivative used in various synthetic applications.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various reaction conditions and applications in different fields of research and industry highlights its importance in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H19NO5 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(2)7(8(12)13)16-11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) |
Clave InChI |
URVWDRWNFWHAFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)ONC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


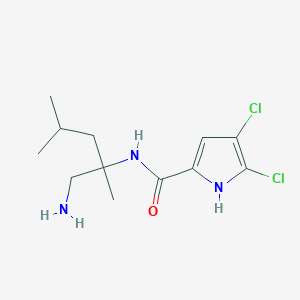
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)

![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)
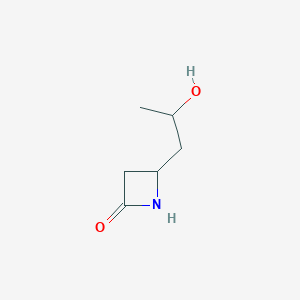
![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
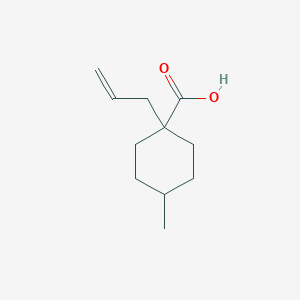
![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)
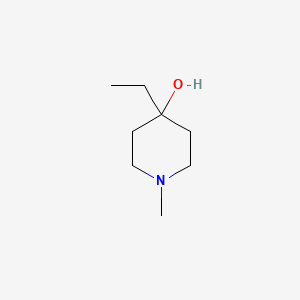
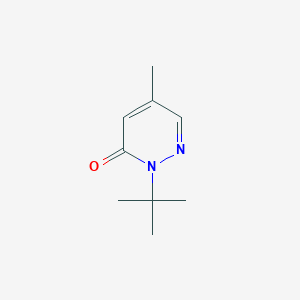
![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
